molecular formula C17H24N4O2 B5236833 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide

2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide

Cat. No.: B5236833
M. Wt: 316.4 g/mol
InChI Key: CZBBRQUZTQCAMJ-UHFFFAOYSA-N
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Description

2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide is a complex organic compound that features a piperidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and benzimidazole moiety can interact with various enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidino-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide
  • 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-4-yl)acetamide

Uniqueness

The unique combination of the piperidine ring and the benzimidazole moiety in 2-piperidino-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-piperidin-1-yl-N-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-9-14-15(20(3)17(23)19(14)2)10-13(12)18-16(22)11-21-7-5-4-6-8-21/h9-10H,4-8,11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBRQUZTQCAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CN3CCCCC3)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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